molecular formula C9H10FN B1611639 1-(4-Fluorophenyl)prop-2-EN-1-amine CAS No. 688362-55-2

1-(4-Fluorophenyl)prop-2-EN-1-amine

Cat. No.: B1611639
CAS No.: 688362-55-2
M. Wt: 151.18 g/mol
InChI Key: SAZVKEQJUIEVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)prop-2-en-1-amine is an α,β-unsaturated amine characterized by a fluorinated aromatic ring and an allylamine backbone. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.18 g/mol. The compound features a prop-2-en-1-amine (allylamine) moiety attached to a 4-fluorophenyl group, resulting in a planar structure that facilitates π-π interactions and hydrogen bonding. This structural framework is common in pharmaceuticals and agrochemicals due to its reactivity and ability to act as a building block for heterocyclic compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVKEQJUIEVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514422
Record name 1-(4-Fluorophenyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688362-55-2
Record name 1-(4-Fluorophenyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • No melting point data is available, but increased fluorine content typically raises melting points .
  • 1-(4-Methoxyphenyl)prop-2-en-1-amine (CAS 31721-25-2): Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Key Differences: The methoxy group is electron-donating, altering electronic distribution and reactivity. This substitution may improve solubility in polar solvents but reduce resistance to oxidative degradation compared to the fluoro derivative .

Modifications to the Allylamine Backbone

  • N-[1-(4-Fluorophenyl)-2-phenylethyl]prop-2-en-1-amine (Compound 68):

    • Molecular Formula : C₁₇H₁₈FN
    • Molecular Weight : 255.34 g/mol
    • Key Differences : The addition of a phenylethyl group introduces steric hindrance, reducing reactivity in nucleophilic reactions. Reported melting point: 36–38°C , suggesting lower crystallinity than simpler analogs .
  • (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: Molecular Formula: C₁₁H₁₁FNO Molecular Weight: 207.21 g/mol Key Differences: Replacement of the amine with a ketone and dimethylamino group shifts the compound’s role to a synthetic intermediate for heterocycles like pyrazoles. The ketone enhances electrophilicity, enabling cyclocondensation reactions .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Attributes
1-(4-Fluorophenyl)prop-2-en-1-amine 151.18 Not reported High reactivity for Michael additions
1-(2,5-Difluorophenyl)prop-2-en-1-amine 169.17 Not reported Enhanced metabolic stability
1-(4-Methoxyphenyl)prop-2-en-1-amine 163.22 Not reported Improved solubility in polar solvents
N-[1-(4-Fluorophenyl)-2-phenylethyl]prop-2-en-1-amine 255.34 36–38 Steric hindrance limits polymerization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.